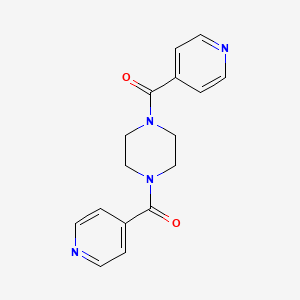

1,4-diisonicotinoylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-diisonicotinoylpiperazine and related compounds often involves reactions that introduce functional groups to the piperazine ring, enhancing its reactivity and enabling further chemical modifications. For instance, compounds like 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2]·2Cl) have been synthesized and characterized, showcasing the adaptability of piperazine derivatives to incorporate various functional groups for specific applications, such as catalysis (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial to understanding their chemical behavior. Advanced techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate the structure and electronic properties of these compounds. For example, the study of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) through X-ray diffraction and NMR spectroscopy has provided insights into the solid-state architecture and non-covalent interactions within the crystal structure, contributing to a deeper understanding of the molecular structure of piperazine derivatives (Essid et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, underlining their versatility. Their reactivity can be tailored through functionalization, enabling their use in synthesis and catalysis. The reactivity and properties of these compounds are influenced by the nature of the substituents attached to the piperazine ring, as demonstrated in the synthesis and characterization of various piperazine-based compounds (Nematollahi & Amani, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Anticonvulsant Activity : A study synthesized a series of compounds, including 1-(4-phenylpiperazin-1-yl)- and 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing significant anticonvulsant activity. Compounds demonstrated broad spectra of activity across various preclinical seizure models without impairing motor coordination, suggesting a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015) Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides.

Antidepressant and Anxiolytic Effects : Another research focused on phenylpiperazine derivatives, evaluating their antidepressant and anxiolytic effects in animal models. Compounds such as HBK-14 and HBK-15 showed potent activities, highlighting the involvement of the serotonergic system, particularly 5-HT1A receptors, in their actions (Pytka et al., 2015) Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models.

Potential Therapeutic Uses

- Dipeptidyl Peptidase IV Inhibitors for Diabetes : A novel series of beta-amino amides incorporating triazolopiperazines were synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showing potential for the treatment of type 2 diabetes. The compound (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine demonstrated potent DPP-IV inhibition with excellent selectivity and oral bioavailability, suggesting its use as a new treatment for type 2 diabetes (Kim et al., 2005) (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.

Propiedades

IUPAC Name |

[4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(13-1-5-17-6-2-13)19-9-11-20(12-10-19)16(22)14-3-7-18-8-4-14/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCAFLVISLZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351658 |

Source

|

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17433-18-0 |

Source

|

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)